Diethyl (2-hydroxyethyl)propanedioate
Overview
Description
Diethyl (2-hydroxyethyl)propanedioate is an organic compound with the molecular formula C₉H₁₆O₅. It is a derivative of propanedioic acid, where two ethyl groups and one 2-hydroxyethyl group are attached to the central carbon atoms. This compound is known for its applications in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (2-hydroxyethyl)propanedioate can be synthesized through the alkylation of diethyl propanedioate (diethyl malonate) with 2-bromoethanol. The reaction typically involves the use of a base such as sodium ethoxide in ethanol to generate the enolate ion from diethyl propanedioate, which then reacts with 2-bromoethanol to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-hydroxyethyl)propanedioate undergoes various chemical reactions, including:
Alkylation: The enolate ion formed from this compound can react with alkyl halides to form substituted derivatives.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Heating the compound with aqueous hydrochloric acid can lead to decarboxylation, resulting in the formation of substituted monocarboxylic acids.
Common Reagents and Conditions
Sodium ethoxide in ethanol: Used to generate the enolate ion for alkylation reactions.
Aqueous hydrochloric acid: Used for hydrolysis and decarboxylation reactions.
Major Products Formed
Substituted malonic esters: Formed through alkylation reactions.
Carboxylic acids: Formed through hydrolysis and decarboxylation reactions.
Scientific Research Applications
Diethyl (2-hydroxyethyl)propanedioate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of various organic compounds.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active ingredients.
Polymer Chemistry: Utilized in the preparation of monomers for polymerization reactions.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of diethyl (2-hydroxyethyl)propanedioate involves its ability to form enolate ions, which are highly reactive nucleophiles. These enolate ions can participate in various nucleophilic substitution and addition reactions, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Diethyl propanedioate (diethyl malonate): A closely related compound with similar reactivity and applications.
Diethyl acetamidomalonate: Another derivative of propanedioic acid used in organic synthesis.
Diethyl bromomalonate: A halogenated derivative used in specific alkylation reactions.
Uniqueness
Diethyl (2-hydroxyethyl)propanedioate is unique due to the presence of the 2-hydroxyethyl group, which imparts additional reactivity and potential for forming hydrogen bonds. This makes it a versatile intermediate in organic synthesis and enhances its utility in various chemical and biological applications .
Properties
IUPAC Name |
diethyl 2-(2-hydroxyethyl)propanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c1-3-13-8(11)7(5-6-10)9(12)14-4-2/h7,10H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIFZWTVQWQQQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCO)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80494403 | |
Record name | Diethyl (2-hydroxyethyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80494403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63972-17-8 | |
Record name | Diethyl (2-hydroxyethyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80494403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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